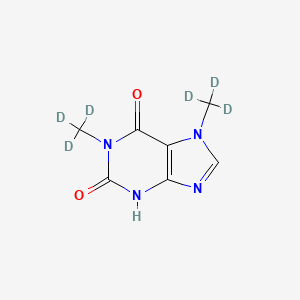

Paraxanthine-d6

Overview

Description

Paraxanthine-d6 is a deuterium-labeled analog of paraxanthine, which is a primary metabolite of caffeine. This compound is primarily used as an internal standard in mass spectrometry for the quantification of paraxanthine. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraxanthine-d6 is synthesized through the N3-demethylation of caffeine, utilizing the cytochrome P450 isoform CYP1A2. The process involves the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions: Paraxanthine-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups in certain reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution

Major Products Formed: The major products formed from these reactions include various deuterated metabolites of paraxanthine, which are used in further biochemical and pharmacological studies .

Scientific Research Applications

Paraxanthine-d6 has several scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of paraxanthine.

Biology: Studied for its effects on dopaminergic cell death and its potential neuroprotective properties.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies

Mechanism of Action

Paraxanthine-d6 exerts its effects by stimulating ryanodine receptor channels, which provide protection against dopaminergic cell death. It acts as an adenosine A1 and A2 receptor antagonist, increasing striatal cGMP and extracellular striatal dopamine levels. This leads to enhanced locomotor activity and wakefulness .

Comparison with Similar Compounds

Paraxanthine: The non-deuterated form of paraxanthine.

Caffeine: The parent compound from which paraxanthine is derived.

Theobromine: Another metabolite of caffeine with similar properties.

Uniqueness: Paraxanthine-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research and drug development .

Biological Activity

Paraxanthine-d6 is a deuterated form of paraxanthine, which is a primary metabolite of caffeine. It is primarily utilized as an internal standard in analytical chemistry for the quantification of paraxanthine in biological samples through techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) . Paraxanthine itself is known to exert various biological activities, particularly through its action as an adenosine receptor antagonist.

Paraxanthine acts predominantly as an antagonist for adenosine receptors A1 and A2A, similar to caffeine. This antagonistic action leads to several physiological effects, including:

- Increased Dopamine Levels : Paraxanthine enhances striatal levels of cyclic guanosine monophosphate (cGMP) and extracellular dopamine, which are crucial for various neurophysiological processes .

- Enhanced Locomotor Activity : In animal models, paraxanthine has been shown to increase locomotor activity and inhibit motor depression induced by adenosine receptor agonists .

- Promotion of Wakefulness : Studies indicate that paraxanthine can promote wakefulness without increasing behavioral anxiety, making it a potential candidate for further research in sleep disorders .

Comparative Studies

A recent study compared the effects of paraxanthine with other compounds on physical performance and muscle mass. The findings indicated significant improvements in exercise performance metrics among subjects administered paraxanthine:

| Treatment | Forelimb Grip Strength Increase (%) | Treadmill Performance Increase (%) | Muscle Mass Increase (Gastrocnemius/Soleus) (%) |

|---|---|---|---|

| Control | - | - | - |

| Paraxanthine | 17% (p < 0.001) | 39% (p < 0.001) | 14% / 41% (p < 0.001) |

| L-Theanine | Not significant | Not significant | Not significant |

| Alpha-GPC | Not significant | Not significant | Not significant |

| Taurine | Not significant | Not significant | Not significant |

This study highlights the potential of paraxanthine in enhancing physical performance metrics significantly compared to control groups .

Safety and Toxicity Profile

Research comparing the safety profiles of paraxanthine and caffeine indicates that while both compounds share similar mechanisms, paraxanthine may exhibit a different toxicity profile. A toxicological study evaluated various doses of paraxanthine in rats and monitored clinical signs and body weight changes. The results suggested that paraxanthine is generally well-tolerated at moderate doses .

Key Findings from Toxicological Studies

- Dose Administration : Rats were administered paraxanthine at doses of 25, 50, and 100 mg/kg body weight.

- Observation Period : Clinical signs were monitored over a defined observation period to assess any adverse effects.

- Results : No significant morbidity or mortality was observed at the tested doses, indicating a favorable safety profile compared to caffeine .

Properties

IUPAC Name |

1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703027 | |

| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-41-2 | |

| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.